Bacteriophage T4 ComC alpha protein is a critical component of the T4 bacteriophage, a virus that infects Escherichia coli. This protein plays a significant role in the early stages of viral infection and is involved in the regulation of gene expression during the phage's life cycle. The T4 bacteriophage is known for its complex structure and sophisticated mechanisms of infection, making it a valuable model organism in molecular biology and virology.
The synthesis of ComC alpha protein occurs shortly after the bacteriophage infects a host cell. It begins within 2 to 3 minutes post-infection at 37 degrees Celsius, peaking in production before gradually declining . The synthesis process involves:
The regulation of its synthesis is tightly controlled by phage-encoded factors that modify host RNA polymerase, allowing for efficient transcription of T4 genes .
ComC alpha protein participates in several biochemical reactions during the early stages of infection:
These interactions are vital for ensuring that phage proteins are synthesized efficiently to establish a successful infection .
The mechanism of action for ComC alpha involves its role as a transcriptional regulator:
The ability to manipulate host transcription machinery underscores the evolutionary adaptation of bacteriophages like T4 to exploit bacterial hosts effectively .
While specific physical properties such as molecular weight or isoelectric point are not extensively documented for ComC alpha protein, it is known to be stable under physiological conditions typical for Escherichia coli growth (37 degrees Celsius). Its functional properties include:
These properties facilitate its role in rapid response during the initial stages of phage infection .
Bacteriophage T4 and its components, including ComC alpha protein, have numerous applications in scientific research:
Research on bacteriophage T4 continues to provide valuable insights into fundamental biological processes and potential applications in medicine and biotechnology .
Bacteriophage T4 is a double-stranded DNA virus that infects Escherichia coli and belongs to the Myoviridae family. Its 168,903 bp genome encodes approximately 300 gene products, including structural, replication, and regulatory proteins [1] [4]. The phage’s lytic cycle involves a sophisticated takeover of host machinery, initiated by the injection of its glucosylated hydroxymethylcytosine (HMC)-containing DNA. This modification protects T4 DNA from host restriction endonucleases and facilitates rapid genome expression while simultaneously inhibiting host transcription [1] [4]. The T4 virion exhibits a complex structure comprising an icosahedral head (capsid), contractile tail, and tail fibers. The capsid is assembled from 930 copies of the major capsid protein gp23* and pentameric vertex proteins gp24*, with accessory proteins Soc and Hoc stabilizing the structure and enhancing infectivity [4]. Host recognition is mediated by long tail fibers (LTFs) that bind to bacterial receptors, triggering sheath contraction and DNA injection [4].
Table 1: Key Genomic and Structural Features of Bacteriophage T4
Feature | Specification | Functional Significance |
---|---|---|
Genome size | 168,903 bp | Encodes ~300 proteins |
DNA modification | Glucosylated HMC | Evades host restriction enzymes |
Capsid composition | 930 gp23* hexamers, 11 gp24* pentamers | Prolate head structure encapsidating DNA |
Accessory capsid proteins | Soc, Hoc | Stabilization, antigenicity |
Infection machinery | Long tail fibers (LTFs), contractile sheath | Host recognition, DNA injection |
T4 employs a temporally regulated transcriptional cascade to coordinate gene expression during infection, repurposing the host’s RNA polymerase (RNAP) through phage-encoded factors:
Table 2: Transcriptional Regulators in Bacteriophage T4
Regulatory Class | Key Proteins | Target Promoter | Mechanism |
---|---|---|---|
Early | Alt | Pe | Modifies RNAP α-subunit (Arg265) |
Middle | AsiA, MotA | Pm | AsiA remodels σ⁷⁰; MotA binds DNA at -30 |
Late | gp55, gp33, gp45 | Pl | gp55 replaces σ⁷⁰; gp45 clamp tethers RNAP to DNA |
Post-transcriptional controls further refine gene expression. For example:
ComCα (gene product comCα) is a poorly characterized T4 protein encoded in the pin-nrdC intergenic region (previously annotated as y04L). Despite being one of ~130 uncharacterized T4 proteins [1] [7], its genomic context and limited data suggest potential roles:
Table 3: Genomic Features of T4 comCα (y04L)
Feature | Detail | Implication |
---|---|---|
Genomic location | pin-nrdC intergenic region | Proximity to replication/metabolism genes |
Expression timing | Middle-late transition | Replication-coupled function? |
Conservation | Synteny in T4-related phages | Essential, non-redundant role |
Known interactions | None characterized | Likely acts with tRNA/transcription factors |
Future structural studies (e.g., cryo-EM or NMR) are needed to resolve ComCα’s atomic-level interactions and validate its contributions to T4 development [7].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0